N-(3-methoxyphenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide N-(3-methoxyphenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC8541992
InChI: InChI=1S/C23H21N5O2S/c1-16-6-8-19(9-7-16)28-22(17-10-12-24-13-11-17)26-27-23(28)31-15-21(29)25-18-4-3-5-20(14-18)30-2/h3-14H,15H2,1-2H3,(H,25,29)
SMILES: CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC(=CC=C3)OC)C4=CC=NC=C4
Molecular Formula: C23H21N5O2S
Molecular Weight: 431.5 g/mol

N-(3-methoxyphenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

CAS No.:

Cat. No.: VC8541992

Molecular Formula: C23H21N5O2S

Molecular Weight: 431.5 g/mol

* For research use only. Not for human or veterinary use.

N-(3-methoxyphenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide -

Specification

Molecular Formula C23H21N5O2S
Molecular Weight 431.5 g/mol
IUPAC Name N-(3-methoxyphenyl)-2-[[4-(4-methylphenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide
Standard InChI InChI=1S/C23H21N5O2S/c1-16-6-8-19(9-7-16)28-22(17-10-12-24-13-11-17)26-27-23(28)31-15-21(29)25-18-4-3-5-20(14-18)30-2/h3-14H,15H2,1-2H3,(H,25,29)
Standard InChI Key NHFBFOVRNCFDIR-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC(=CC=C3)OC)C4=CC=NC=C4
Canonical SMILES CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC(=CC=C3)OC)C4=CC=NC=C4

Introduction

N-(3-methoxyphenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a synthetic organic compound belonging to the class of triazole derivatives. It features a triazole ring, a pyridine moiety, and substituted phenyl groups, contributing to its diverse chemical properties and potential biological activities. This compound is of significant interest in medicinal chemistry and pharmacology due to its unique combination of functional groups, which enhance its interaction with various biological targets.

Synthesis

The synthesis of N-(3-methoxyphenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps. These methods require precise control over reaction conditions to ensure high yield and purity. The general synthetic route may include the formation of the triazole ring through cyclization reactions, followed by the introduction of the sulfanyl group and the attachment of the methoxyphenyl moiety.

Synthesis Steps

  • Formation of the Triazole Ring: This involves the reaction of appropriate precursors to form the triazole core.

  • Introduction of the Sulfanyl Group: The sulfanyl group is attached to the triazole ring through a suitable alkylation reaction.

  • Attachment of the Methoxyphenyl Moiety: The final step involves linking the methoxyphenyl group to the acetamide portion of the molecule.

Biological Activities and Potential Applications

Triazole derivatives, including N-(3-methoxyphenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide, are known for their diverse biological activities. These compounds have shown potential in various fields, including antifungal and anticancer research. The unique structural features of this compound enhance its interaction with biological targets, making it a candidate for further investigation in medicinal chemistry.

Potential Applications Table

Application AreaDescription
Antifungal AgentsPotential use against fungal pathogens
Anticancer AgentsInvestigation into its efficacy against cancer cells
Medicinal ChemistryResearch into its interactions with biological systems

Comparison with Similar Compounds

Several compounds share structural features with N-(3-methoxyphenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide. Notable examples include:

  • N-(3-chloro-4-methoxyphenyl)-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide: Contains chlorinated phenyl groups.

  • N-(3-methoxyphenyl)-2-{[5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide: Features different pyridine substitution.

  • N-(3-chloro-2-methylphenyl)-5-(4-methoxyphenyl)-1,3-thiadiazole: Contains a thiadiazole ring instead of a triazole.

Comparison Table

Compound NameMolecular FormulaKey Features
N-(3-methoxyphenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamideC23H21N5O2STriazole, Pyridine, Sulfanyl
N-(3-chloro-4-methoxyphenyl)-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamideC23H21ClN5O2SChlorinated Phenyl Groups
N-(3-methoxyphenyl)-2-{[5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamideC18H19N5O2SDifferent Pyridine Substitution
N-(3-chloro-2-methylphenyl)-5-(4-methoxyphenyl)-1,3-thiadiazoleC18H15ClN2O3Thiadiazole Ring

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